BenchChemオンラインストアへようこそ!

Ethyl pyruvate

Antioxidant activity ROS scavenging Chemiluminescence assay

Ethyl pyruvate (CAS 617-35-6) is a simple aliphatic α-ketoester (ethyl 2-oxopropanoate) derived from the endogenous metabolite pyruvic acid. It exists as a clear pale yellow liquid at room temperature with a molecular weight of 116.12 g/mol, a boiling point of 144 °C, and a measured LogP of 0.435 at 22.5 °C.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 617-35-6
Cat. No. B1671689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyruvate
CAS617-35-6
SynonymsCTI-01;  CTI01;  CTI 01
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C
InChIInChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3
InChIKeyXXRCUYVCPSWGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityslightly soluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethyl Pyruvate (CAS 617-35-6): What Scientific Buyers Need to Know Before Procurement


Ethyl pyruvate (CAS 617-35-6) is a simple aliphatic α-ketoester (ethyl 2-oxopropanoate) derived from the endogenous metabolite pyruvic acid [1]. It exists as a clear pale yellow liquid at room temperature with a molecular weight of 116.12 g/mol, a boiling point of 144 °C, and a measured LogP of 0.435 at 22.5 °C . The compound possesses both ketone and ester functionalities, lacks hydrogen bond donors, and contains three hydrogen bond acceptor atoms [2]. Ethyl pyruvate is miscible with ethanol and ether, and demonstrates water solubility of approximately 259,000 mg/L at 25 °C [3]. Originally developed to overcome the aqueous instability of pyruvate anion, ethyl pyruvate has been extensively investigated as an ROS scavenger and anti-inflammatory agent in preclinical models of critical illness [1].

Ethyl Pyruvate vs. Sodium Pyruvate and Methyl Pyruvate: Why Interchangeability Fails


Ethyl pyruvate cannot be substituted with sodium pyruvate or methyl pyruvate in pharmacological or formulation applications due to fundamental differences in lipophilicity, membrane permeability, aqueous stability, and ROS scavenging potency. Sodium pyruvate is unstable in aqueous solutions, undergoing spontaneous hydration and condensation reactions that generate potentially toxic byproducts and limit therapeutic utility [1]. In contrast, ethyl pyruvate exhibits significantly enhanced lipophilicity (LogP 0.435) compared to the pyruvate anion, enabling passive diffusion across biological membranes rather than requiring monocarboxylate transporter-dependent uptake [2]. This physicochemical distinction translates directly to differential pharmacological effects—ethyl pyruvate suppresses inflammation in ways that are quantitatively different and in some instances qualitatively distinct from those exerted by pyruvate anion [3]. Moreover, the ester moiety of ethyl pyruvate confers specific formulation advantages: when combined with calcium-containing Ringer's lactate solution, ethyl pyruvate forms a stable chelate complex that maintains pH and prevents the rapid hydrolytic degradation observed with sodium pyruvate formulations [1].

Ethyl Pyruvate (CAS 617-35-6): Quantitative Differentiation Evidence vs. Pyruvate Analogs and Comparators


Superoxide Anion Radical Scavenging: Ethyl Pyruvate vs. Pyruvic Acid IC50 Comparison

Ethyl pyruvate (EP) demonstrates approximately 3,500-fold greater potency than pyruvic acid (PA) in scavenging superoxide anion radicals, as measured by chemiluminescence inhibition [1]. The IC50 for EP was 0.0197 mM, compared to 69.2 mM for PA, indicating that EP is vastly more efficient as an antioxidant on a molar basis in this assay system [1]. Sodium pyruvate (SP) was also evaluated, with an IC50 of 22.91 mM for H2O2 scavenging, demonstrating EP's intermediate but distinct antioxidant profile relative to both comparators [1].

Antioxidant activity ROS scavenging Chemiluminescence assay

Lipophilicity-Driven Cellular Uptake: Ethyl Pyruvate vs. Sodium Pyruvate Membrane Permeability

Ethyl pyruvate (EP) possesses a measured LogP of 0.435 at 22.5 °C, conferring greater lipophilicity than the charged pyruvate anion . This physicochemical property enables EP to permeate biological membranes via passive diffusion, whereas pyruvate transport into cells is dependent on monocarboxylate transporters (MCTs) [1]. The ester moiety of EP renders the molecule electrically neutral, circumventing the transporter-mediated uptake limitation that constrains sodium pyruvate's cellular accessibility [1]. Cruz et al. (2010) demonstrated that in a murine intestinal ischemia/reperfusion model, EP treatment decreased circulating TNF-α levels and intestinal hyperpermeability, whereas sodium pyruvate did not confer equivalent protection despite comparable dosing [2]. The authors concluded that greater lipophilicity of EP is mechanistically linked to its enhanced efficacy in this model [2].

Pharmacokinetics Membrane permeability Drug delivery

In Vivo Anti-Inflammatory Efficacy: Ringer's Ethyl Pyruvate vs. Lactated Ringer's Solution Survival Benefit

In a rat model of lipopolysaccharide (LPS)-induced endotoxic shock, resuscitation with Ringer's ethyl pyruvate solution (REPS) significantly prolonged survival time compared to Ringer's lactate solution (RLS) [1]. Mean survival time in the REPS-treated group was 498 ± 48 minutes versus 362 ± 30 minutes in the RLS-treated group (P = 0.0014), representing a 38% extension in survival duration [1]. REPS treatment was also associated with significantly lower circulating concentrations of nitrite/nitrate and interleukin-6 (IL-6), and higher plasma levels of the anti-inflammatory cytokine IL-10 [1]. Additionally, in an E. coli-induced sepsis model in rats, treatment with ethyl pyruvate (50 mg/kg in Ringer's solution) reduced rolling leukocytes, adherent cells, and migrated leukocytes to levels comparable to sham-operated controls, whereas lactated Ringer's solution alone did not normalize these inflammatory parameters [2].

Sepsis Endotoxemia Survival studies

Formulation Stability: Ethyl Pyruvate in Lactated Ringer's vs. Alternative Aqueous Solutions

Ethyl pyruvate demonstrates formulation-dependent stability critical for pharmaceutical and research applications. According to U.S. Patent data, ethyl pyruvate remains stable in Lactated Ringer's Balanced Salt Solution, but undergoes rapid degradation in Ringer-like solution lacking lactate and in Intralipid formulations [1]. Specifically, a Lactated Ringer's Balanced Salt Solution comprising 1%, 5%, and 10% by weight of ethyl pyruvate showed a relatively reduced drop in pH over a 48-hour period compared to non-lactate-containing solutions [1]. In contrast, esters of alpha-ketoalkanoic acids in standard aqueous solutions can exhibit a sharp pH drop from 6 to approximately 2 within as few as four hours due to ester hydrolysis [1]. This stability differential is mechanistically attributed to the stabilizing effect of lactate in the formulation matrix [1].

Pharmaceutical formulation Stability Parenteral solutions

Where Ethyl Pyruvate (CAS 617-35-6) Provides Verifiable Advantage: Evidence-Backed Application Scenarios


Preclinical Sepsis and Endotoxemia Models Requiring Survival Benefit Validation

Based on direct comparative evidence, ethyl pyruvate formulated in Ringer's solution (REPS) provides a statistically significant 38% extension in survival time compared to standard lactated Ringer's solution in LPS-induced shock models [1]. This outcome is coupled with quantifiable reductions in circulating IL-6 and nitrite/nitrate, and elevation of IL-10 [1]. Researchers designing rodent sepsis or endotoxemia studies should select ethyl pyruvate over sodium pyruvate or vehicle-only controls when survival time is a primary endpoint requiring validated interventional effect size.

Antioxidant Screening Assays Requiring Potent Superoxide Scavenging

For in vitro antioxidant screening programs evaluating superoxide anion radical scavenging, ethyl pyruvate exhibits an IC50 of 0.0197 mM—approximately 3,500-fold more potent than pyruvic acid (IC50 = 69.2 mM) in chemiluminescence-based assays [1]. This dramatic potency differential justifies the selection of ethyl pyruvate over pyruvic acid or sodium pyruvate when assay sensitivity requires low-concentration efficacy or when comparative structure-activity relationship (SAR) studies demand a high-potency α-ketoester reference compound.

Cell-Based Studies Dependent on Passive Membrane Permeability

Ethyl pyruvate's lipophilic character (LogP 0.435) enables passive diffusion across biological membranes, circumventing the monocarboxylate transporter (MCT) dependency that limits sodium pyruvate uptake [1]. This differential uptake mechanism has been mechanistically linked to enhanced in vivo efficacy in intestinal ischemia/reperfusion models, where ethyl pyruvate, but not sodium pyruvate, decreased TNF-α levels and preserved barrier function [2]. Researchers conducting cellular studies in systems with low or variable MCT expression should preferentially procure ethyl pyruvate to ensure consistent and transporter-independent intracellular access.

Parenteral Formulation Development Requiring ≥48-Hour Aqueous Stability

Ethyl pyruvate demonstrates formulation-dependent stability: it remains chemically stable in lactated Ringer's solution for at least 48 hours, whereas aqueous solutions lacking lactate undergo rapid hydrolysis with pH dropping from 6 to ~2 within 4 hours [1]. This evidence supports the use of ethyl pyruvate—exclusively when formulated with lactate-containing vehicles—for experimental protocols requiring extended infusion times, repeated dosing over multi-day studies, or preparation of stock solutions for same-day use. Procurement decisions for formulation development must account for this vehicle-dependent stability constraint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl pyruvate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.